molecular formula C34H28N6NaO6S2 B147751 C.I. Direct Red 2 CAS No. 992-59-6

C.I. Direct Red 2

Cat. No.: B147751
CAS No.: 992-59-6
M. Wt: 703.7 g/mol
InChI Key: CPFOJQGJGDAWLH-UHFFFAOYSA-N
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Description

4-amino-3-[4-[4-[(1-amino-4-sulfo-2-naphthalenyl)azo]-3-methylphenyl]-2-methylphenyl]azo-1-naphthalenesulfonic acid is a substituted aniline and a member of biphenyls.

Mechanism of Action

Target of Action

Benzopurpurine 4B is primarily used as a biological stain and pH indicator It interacts with various biological materials, allowing for the visualization of cellular structures and processes

Mode of Action

The mode of action of Benzopurpurine 4B is largely based on its chemical structure and properties. As an azo dye, it contains azo groups (-N=N-) that can form complexes with various biological materials, enabling it to function as a stain . Additionally, its ability to indicate pH is likely due to changes in its chemical structure under different pH conditions .

Pharmacokinetics

Information on the pharmacokinetics of Benzopurpurine 4B is limited. Its solubility in water, acetone, ethanol, sodium hydroxide, and sulfuric acid suggests that it may be readily absorbed and distributed in biological systems. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzopurpurine 4B and their impact on its bioavailability require further investigation.

Result of Action

The primary result of Benzopurpurine 4B’s action is its ability to stain biological materials, providing a visual contrast that aids in the examination of cellular structures and processes . Additionally, its use as a pH indicator allows for the measurement of pH in various environments .

Action Environment

The action of Benzopurpurine 4B can be influenced by various environmental factors. For instance, its effectiveness as a photocatalytic degradation agent can vary depending on conditions such as irradiation time, pH solution, initial dye concentration, amount of catalyst, and light intensity . These factors can affect the compound’s action, efficacy, and stability.

Properties

CAS No.

992-59-6

Molecular Formula

C34H28N6NaO6S2

Molecular Weight

703.7 g/mol

IUPAC Name

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C34H28N6O6S2.Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);

InChI Key

CPFOJQGJGDAWLH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N.[Na]

Color/Form

BROWN POWDER
Dark-red powde

melting_point

554 °F (decomposes) (NTP, 1992)

Key on ui other cas no.

992-59-6

physical_description

Direct red 2 is a brown to dark red powder. (NTP, 1992)

Pictograms

Health Hazard

solubility

less than 1 mg/mL at 61° F (NTP, 1992)
SOL IN WATER, SODIUM HYDROXIDE, SULFURIC ACID, ETHANOL, ACETONE, CELLOSOLVE;  PRACTICALLY INSOL IN OTHER ORGANIC SOLVENTS
20 mg/ml in water;  70 mg/ml in 2-methoxyethanol;  3 mg/ml in ethanol

Synonyms

enzopurpurine 4B
C.I. direct red 2
direct red 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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